molecular formula C53H56N5O10P B170684 5-Hydroxy-DC cep CAS No. 197579-70-7

5-Hydroxy-DC cep

Cat. No. B170684
CAS RN: 197579-70-7
M. Wt: 954 g/mol
InChI Key: POMAKSHEIFXTRZ-BFHGYKOGSA-N
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Description

5-Hydroxy-DC cep is a bioactive compound with the molecular formula C53H56N5O10P . It has the ability to meticulously target and repress malignant cells by thwarting pivotal pathways mediated by anomalous enzymes and receptors .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It has a molecular weight of 954.01 Da and a monoisotopic mass of 953.376465 Da . The IUPAC name for this compound is [4-benzamido-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate .


Physical And Chemical Properties Analysis

This compound is a stable compound under recommended storage conditions, which are at -20 °C in a dry environment . It reacts with strong oxidizing agents .

Scientific Research Applications

HIV Treatment Research

  • 5-Hydroxydeoxycytidine has been evaluated for its potential in treating HIV infections. It was found to increase the mutation rate of HIV, thereby hindering viral replication. This method, known as "lethal mutagenesis," could provide a new approach to treating HIV and potentially other viral infections (Loeb et al., 1999).

DNA Synthesis and Modification

  • The compound is integral to the synthesis of DNA containing specific modifications, such as 5-hydroxymethylcytosine. This application is crucial in understanding epigenetic changes and the role of DNA modifications in gene regulation (Münzel et al., 2010).

Immunology and Vaccine Research

  • Research on dendritic cells, an essential component of the immune system, has shown that DNA modifications involving compounds like 5-hydroxydeoxycytidine can influence immune responses. This has implications for developing vaccines and understanding autoimmune diseases (Mei et al., 2019).

Environmental Biotechnology

  • In the field of biotechnology, 5-hydroxydeoxycytidine-related compounds have been used to transform environmental waste products into valuable chemicals, demonstrating its potential in sustainable and green chemistry applications (Yang & Huang, 2016).

Drug Development and Pharmacology

  • Research has been conducted on the development of novel drugs and therapeutic agents, where 5-hydroxydeoxycytidine derivatives play a crucial role in the formation of new compounds with potential medical applications (Huo et al., 2019).

Safety and Hazards

5-Hydroxy-DC cep is not classified as a hazardous substance or mixture according to the OSHA (29 CFR 1910.1200) . In case of accidental release, it is advised to avoid raising and breathing dust, provide adequate ventilation, and wear appropriate personal protection .

properties

IUPAC Name

[4-benzamido-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H56N5O10P/c1-36(2)58(37(3)4)69(65-32-16-31-54)68-45-33-48(57-34-46(67-51(60)39-19-12-8-13-20-39)49(56-52(57)61)55-50(59)38-17-10-7-11-18-38)66-47(45)35-64-53(40-21-14-9-15-22-40,41-23-27-43(62-5)28-24-41)42-25-29-44(63-6)30-26-42/h7-15,17-30,34,36-37,45,47-48H,16,32-33,35H2,1-6H3,(H,55,56,59,61)/t45-,47+,48+,69?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMAKSHEIFXTRZ-BFHGYKOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H56N5O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

954.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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